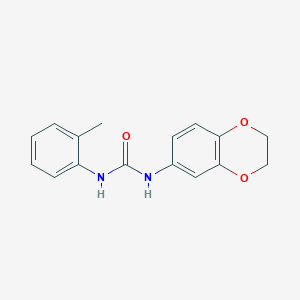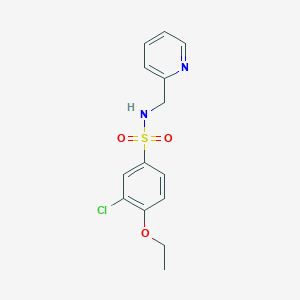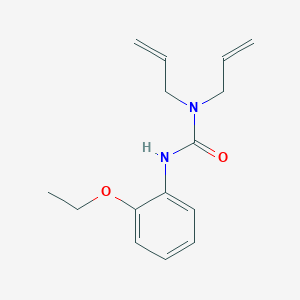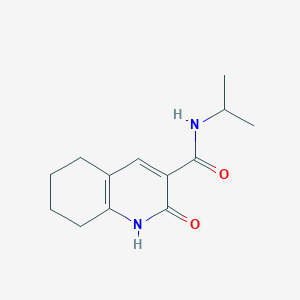
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea, also known as DBU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBU is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool for studying their biochemical and physiological effects. In
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to have a high affinity for the ATP-binding site of certain protein kinases, making it a highly potent inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of protein kinases by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer and other diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of certain enzymes that are involved in neuronal cell death.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea in lab experiments is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying their biochemical and physiological effects. However, this compound also has some limitations. Its high potency can make it difficult to determine the optimal concentration for experiments, and its selectivity for certain enzymes may limit its usefulness in studying other enzymes or pathways.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea. One area of interest is the development of more selective inhibitors that target specific protein kinases or other enzymes. Another area of interest is the development of this compound-based therapies for cancer and other diseases. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool for studying their biochemical and physiological effects. This compound has a wide range of potential applications, including the development of therapies for cancer and other diseases. Further research is needed to fully understand the potential of this compound and its future directions.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea has been widely used in scientific research as a potent and selective inhibitor of certain enzymes. One of its primary applications is in the study of protein kinases, which play a crucial role in cell signaling and are involved in various diseases such as cancer and inflammation. This compound has been shown to inhibit several protein kinases, including the mitogen-activated protein kinase (MAPK) family, which regulates cell growth and differentiation, and the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-3-5-13(11)18-16(19)17-12-6-7-14-15(10-12)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIXOJQKYHHGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5432466.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)

![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)

![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)



![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)